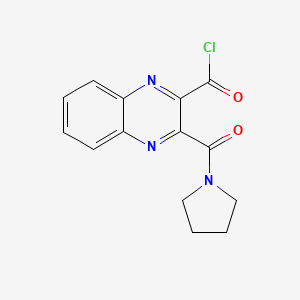
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride is an organic compound that features a quinoxaline ring substituted with a pyrrolidine-1-carbonyl group and a carbonyl chloride group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride typically involves the reaction of quinoxaline derivatives with pyrrolidine and carbonyl chloride. One common method involves the use of quinoxaline-2-carboxylic acid as a starting material, which is then reacted with pyrrolidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the intermediate 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid. This intermediate is then treated with thionyl chloride (SOCl2) to yield the final product, this compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoxaline-2,3-diones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), and bases (triethylamine).
Reduction: Reducing agents (LiAlH4, NaBH4), solvents (ether, tetrahydrofuran).
Oxidation: Oxidizing agents (KMnO4, CrO3), solvents (water, acetic acid).
Major Products Formed
Amides, esters, thioesters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Quinoxaline-2,3-diones: Formed from oxidation reactions.
科学的研究の応用
3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-cancer, anti-inflammatory, and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is utilized in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
作用機序
The mechanism of action of 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting their activity and downstream signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular processes and therapeutic effects .
類似化合物との比較
Similar Compounds
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-carboxylic acid
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2,3-dione
- 3-(Pyrrolidine-1-carbonyl)quinoxaline-2-thioester
Uniqueness
The presence of both a carbonyl chloride and a pyrrolidine-1-carbonyl group provides opportunities for further functionalization and derivatization, making it a versatile intermediate in organic synthesis .
特性
CAS番号 |
64120-08-7 |
|---|---|
分子式 |
C14H12ClN3O2 |
分子量 |
289.71 g/mol |
IUPAC名 |
3-(pyrrolidine-1-carbonyl)quinoxaline-2-carbonyl chloride |
InChI |
InChI=1S/C14H12ClN3O2/c15-13(19)11-12(14(20)18-7-3-4-8-18)17-10-6-2-1-5-9(10)16-11/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
MMHJQIBDAYTGFI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)C2=NC3=CC=CC=C3N=C2C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
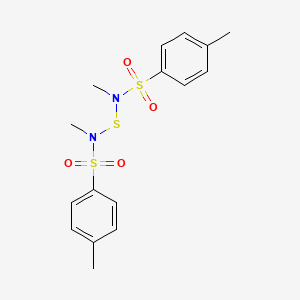
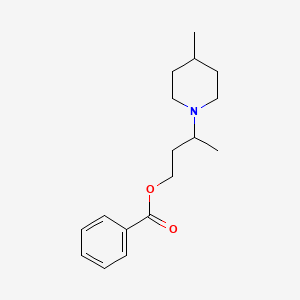
![3-[1-(4-Methoxyphenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14497863.png)
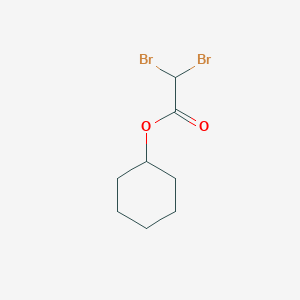
![N-[(2-Octyl-3-oxocyclopentyl)acetyl]-L-isoleucine](/img/structure/B14497869.png)
![2,5-Dimethyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-ol](/img/structure/B14497876.png)
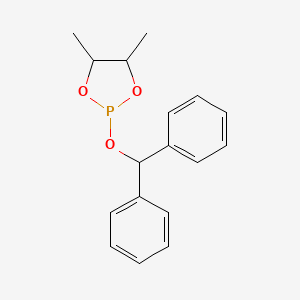
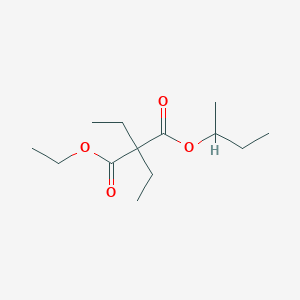
![4,5-Diphenyl-2-[(2,2,2-trifluoroethyl)sulfanyl]-1H-imidazole](/img/structure/B14497893.png)
![(Butane-1,4-diyl)bis[methyl(phenyl)arsane]](/img/structure/B14497916.png)

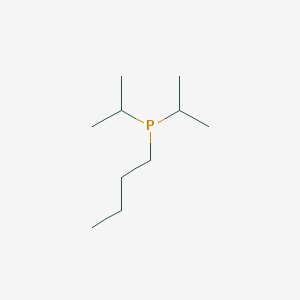
![4-Methyl-N-[3-(2-phenylethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14497935.png)
